2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Description
Properties
IUPAC Name |
2-[[5-(benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c16-10(17)7-20-12-15-14-9(19-12)6-13-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBRETZFBPARQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Phenylformamido Group: The phenylformamido group can be introduced through a formylation reaction, where a phenylamine is reacted with a formylating agent.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the oxadiazole derivative with a thiol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form a dihydro derivative.
Substitution: The phenylformamido group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The phenylformamido group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The sulfanyl group can participate in redox reactions, further modulating the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl in ) correlate with enhanced anticancer activity .
- Aromatic substituents (e.g., indole in ) improve enzyme inhibition via hydrophobic interactions .
- Methoxy groups () balance solubility and antimicrobial potency .
Physicochemical Properties
Comparative data for select analogs:
Key Trends :
Yield Optimization :
Spectroscopic Characterization
Biological Activity
2-({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an oxadiazole ring and a sulfanyl group, which contribute to its biological activity. The molecular formula is C11H12N4O3S2, and the IUPAC name reflects its structural components.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar oxadiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in inflammatory responses. A notable study found that derivatives of oxadiazoles reduced paw edema in animal models, suggesting potential applications in treating inflammatory diseases.
Analgesic Activity
In addition to anti-inflammatory effects, there is evidence supporting the analgesic potential of this compound. Experimental models have shown that it can significantly reduce pain responses in rodents, likely through modulation of pain pathways involving cyclooxygenase (COX) enzymes.
Case Studies
-
Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory effects of this compound.
- Method : The compound was administered to rats with induced paw edema.
- Results : A reduction in paw thickness by approximately 63% was observed, indicating strong anti-inflammatory effects.
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to determine the inhibition zone.
- Results : The compound exhibited significant inhibition zones compared to control groups.
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- COX Enzyme Inhibition : Similar compounds have shown selective inhibition of COX-2 over COX-1, reducing prostaglandin synthesis and thus inflammation.
- Cytokine Modulation : The compound may inhibit the signaling pathways that lead to the production of pro-inflammatory cytokines.
Data Table
| Property | Value/Effect |
|---|---|
| Molecular Formula | C11H12N4O3S2 |
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| Anti-inflammatory Effect | Reduction in paw edema by ~63% |
| Analgesic Activity | Significant pain reduction in rodent models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
